2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
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Overview
Description
The compound “2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a thieno[2,3-d]pyrimidin-2-yl core, an allyl group, two methyl groups, an acetamide group, and a benzo[d][1,3]dioxol-5-ylmethyl group . The exact structure could not be found in the available literature.Scientific Research Applications
Potential Thymidylate Synthase Inhibitors
Compounds similar to the query chemical have been designed as potential thymidylate synthase (TS) inhibitors, targeting antitumor applications. The synthesis involves Heck coupling and cyclization processes, aiming at producing analogs with potential as antitumor agents. These studies suggest the potential utility of such compounds in cancer research, focusing on the inhibition of key enzymes involved in DNA synthesis and cell proliferation (Gangjee, Qiu, & Kisliuk, 2004).
Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from similar structures have shown significant anti-inflammatory and analgesic activities. These compounds have been evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, showcasing high inhibitory activity and potential as anti-inflammatory and analgesic agents. Such research underscores the therapeutic potential of these compounds in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Heterocyclic Syntheses via Cascade Reactions
Versatile thioureido-acetamides, closely related to the query compound, have been used as starting materials for various heterocyclic syntheses. These cascade reactions offer efficient pathways to synthesize important heterocycles, demonstrating the utility of such compounds in synthetic organic chemistry and the development of new pharmaceuticals (Schmeyers & Kaupp, 2002).
Antimicrobial Agents
Research into the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings has highlighted their potential as antimicrobial agents. Starting from 2-chloro-6-ethoxy-4-acetylpyridine, these studies have produced compounds with promising antibacterial and antifungal activities, indicating the applicability of such molecules in addressing microbial resistance and developing new antibiotics (Hossan et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-4-7-24-20(26)18-12(2)13(3)30-19(18)23-21(24)29-10-17(25)22-9-14-5-6-15-16(8-14)28-11-27-15/h4-6,8H,1,7,9-11H2,2-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQMWIOZGUHKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCC3=CC4=C(C=C3)OCO4)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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